![molecular formula C9H15NO4 B3032372 5-Azaspiro[3.4]octane oxalate CAS No. 1523618-05-4](/img/structure/B3032372.png)
5-Azaspiro[3.4]octane oxalate
Vue d'ensemble
Description
The 5-azaspiro[3.4]octane oxalate is a spirocyclic compound, which is a structural motif found in various natural products and synthetic pharmaceuticals. The spirocyclic framework consists of two rings sharing one common atom, which in the case of azaspiro[3.4]octane, is a nitrogen atom. This structural feature is known for its potential in drug discovery due to its three-dimensional shape and ability to mimic certain biological motifs .
Synthesis Analysis
The synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system has been achieved using L-proline, which allowed for the preparation of an optically active compound. Additionally, a racemic version of the system was synthesized using a tandem aldol-lactonization reaction. Ruthenium tetroxide oxidation was employed to afford the corresponding spiro beta-lactone gamma-lactams . Another approach to synthesizing novel thia/oxa-azaspiro[3.4]octanes involved robust and step-economic routes, with the aim of creating multifunctional modules for drug discovery .
Molecular Structure Analysis
The molecular structure of azaspiro[3.4]octane derivatives has been studied through various synthetic methods. For instance, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been explored, leading to a range of reactions and ring transformations . The crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, revealed that the cyclohexyl ring adopts a chair conformation, indicating that the compound is chiral .
Chemical Reactions Analysis
The reactivity of azaspiro[3.4]octane derivatives has been demonstrated in various chemical reactions. For example, the [3+2] cycloaddition of methylenelactams with nitrones resulted in two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing the potential for stereospecific reactions . Additionally, the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents suggests the versatility of this scaffold in producing biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspiro[3.4]octane derivatives are influenced by their unique spirocyclic structure. The crystal and molecular structure analysis of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane showed that the aziridine ring is spiro-fused to the cyclohexane ring, with the nitrogen atom in an equatorial position, which could affect the compound's reactivity and interaction with biological targets . The synthesis of 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones further illustrates the chemical versatility of the azaspiro[3.4]octane scaffold .
Applications De Recherche Scientifique
Synthesis and Drug Discovery
- Novel classes of thia/oxa-azaspiro[3.4]octanes, including 5-Azaspiro[3.4]octane oxalate, have been synthesized for use as multifunctional, structurally diverse modules in drug discovery (Li, Rogers-Evans, & Carreira, 2013).
- The compound has been involved in the synthesis of surrogates for common drug modules like piperazine and morpholine, to explore chemical and patent spaces in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).
Chemistry and Synthesis Techniques
- The compound is used in the synthesis of various bicyclic and heterocyclic structures, demonstrating its versatility in organic chemistry (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).
- It has been utilized in the first synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin, a compound of interest in bioorganic chemistry (Papillon & Taylor, 2000).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
5-Azaspiro[3.4]octane oxalate is suggested to be a potent antagonist for the N-methyl-D-aspartate (NMDA) receptor in the brain. This implies that it could affect the glutamatergic system, which plays a crucial role in neural communication, memory formation, learning, and regulation.
Result of Action
Given its potential role as an NMDA receptor antagonist, it may modulate neural communication and potentially influence processes such as memory and learning.
Propriétés
IUPAC Name |
5-azaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.C2H2O4/c1-3-7(4-1)5-2-6-8-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFZMAAVKZWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523618-05-4 | |
| Record name | 5-Azaspiro[3.4]octane, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




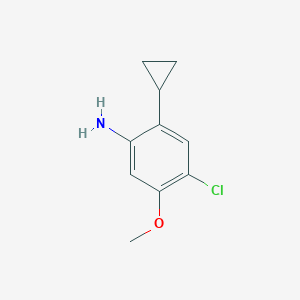
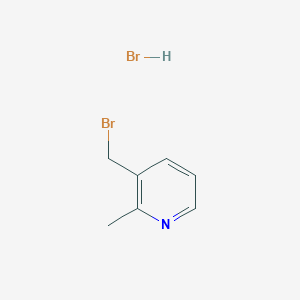
![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)
![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)
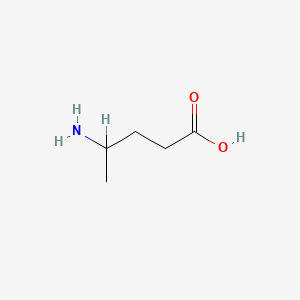
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)
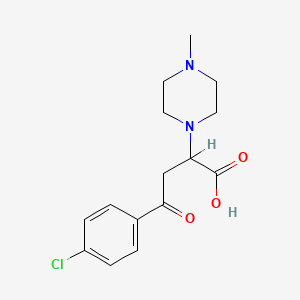


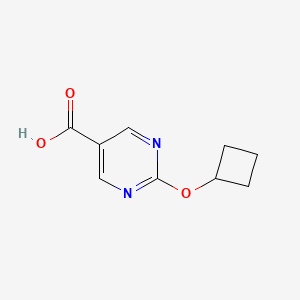

![4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3032310.png)